2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

Physicochemical profiling Lipophilicity ADME prediction

2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is a halogenated benzothiazole derivative with the molecular formula C10H8ClFN2OS and a molecular weight of 258.70 g/mol. It is categorized as a heterocyclic building block and research chemical, typically supplied at ≥95% purity.

Molecular Formula C10H8ClFN2OS
Molecular Weight 258.7
CAS No. 944890-57-7
Cat. No. B2926663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
CAS944890-57-7
Molecular FormulaC10H8ClFN2OS
Molecular Weight258.7
Structural Identifiers
SMILESCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)F)Cl
InChIInChI=1S/C10H8ClFN2OS/c1-5(11)9(15)14-10-13-7-3-2-6(12)4-8(7)16-10/h2-5H,1H3,(H,13,14,15)
InChIKeyIXLWCUSDEQDPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide (CAS 944890-57-7): Core Identity for Sourcing


2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is a halogenated benzothiazole derivative with the molecular formula C10H8ClFN2OS and a molecular weight of 258.70 g/mol [1]. It is categorized as a heterocyclic building block and research chemical, typically supplied at ≥95% purity . The compound bears a 6-fluoro substituent on the benzothiazole ring and a 2-chloropropanamide side chain, giving it a computed XLogP3 value of 3, which indicates moderate lipophilicity [1].

Why 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide Cannot Be Simply Replaced by Other Benzothiazole Propanamides


The unique combination of the 6-fluoro substituent on the benzothiazole core and the 2-chloro substituent on the propanamide side chain governs both the compound's physicochemical profile and its synthetic reactivity. The 6-fluoro group influences ring electronics and metabolic stability, while the 2-chloro group serves as a potential leaving group for nucleophilic substitution, a functional handle absent in non-halogenated analogs [1][2]. Substituting with a non-fluorinated analog (e.g., N-(1,3-benzothiazol-2-yl)-2-chloropropanamide) or a non-chlorinated analog (e.g., N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide) can alter lipophilicity, target binding, and further derivatization potential, making direct interchange unreliable [1][3].

Quantified Differentiation of 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide Against Closest Analogs


Lipophilicity (XLogP3) Elevation Driven by the 2-Chloro Substituent

The target compound exhibits a computed XLogP3 of 3, compared to an XLogP3 of 2 for the close analog N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, which lacks the 2-chloro substituent and the additional methylene unit [1][2]. This difference of 1 log unit indicates approximately 10-fold higher lipophilicity, which can translate into enhanced membrane permeability, a critical parameter in cell-based assays and in vivo model development.

Physicochemical profiling Lipophilicity ADME prediction

Molecular Weight and Structural Differentiation: Fluorine vs. Non-Fluorinated Congener

The molecular weight of the target compound is 258.70 g/mol, which is 18.0 g/mol (7.5%) higher than that of the non-fluorinated analog N-(1,3-benzothiazol-2-yl)-2-chloropropanamide (MW 240.71 g/mol, CAS 26608-39-9) [1][2]. This difference, arising from the 6-fluoro substitution, serves as a robust identity verification parameter via mass spectrometry and can influence compound handling, dosing calculations, and metabolic fate.

Chemical identity Molecular weight Quality control

Synthetic Utility: The 2-Chloro Leaving Group Enables Downstream Derivatization

The presence of the 2-chloro substituent on the propanamide side chain provides a site for nucleophilic displacement (e.g., with amines, thiols, or alkoxides), a reactivity handle absent in the non-chlorinated analog N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide [1]. This feature is widely exploited in benzothiazole chemistry to generate libraries of derivatives: structurally related 2-chloroacetamido-benzothiazoles have been used as key intermediates for antimicrobial compound synthesis [2]. The non-chlorinated analog cannot participate in such substitution reactions, limiting its scope as a synthetic building block.

Synthetic chemistry Building block Nucleophilic substitution

Purity Specification: Defined Minimum Standard for Reproducible Research

The compound is commercially available with a minimum purity specification of 95%, as documented by supplier AKSci . While this purity level is common across many benzothiazole building blocks, it provides a defined baseline for batch-to-batch reproducibility that is not always explicitly guaranteed for less common analogs. In the absence of head-to-head purity comparisons, this specification serves as a procurement benchmark against which alternative sources can be evaluated.

Purity Quality assurance Reproducibility

Optimal Use Cases for 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide Based on Quantified Differentiation


Medicinal Chemistry Library Synthesis Requiring a Chloro Handle for Derivatization

When the project goal is to generate a focused library of benzothiazole propanamide derivatives via nucleophilic substitution, the target compound's 2-chloro group is indispensable. The non-chlorinated analog N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide cannot serve as a starting material for such diversification [1]. This compound is therefore the preferred procurement choice for SAR exploration campaigns centered on the acyl chain.

Cell-Permeability-Sensitive Assays Where Enhanced Lipophilicity Is Critical

With a computed XLogP3 of 3—one log unit higher than the non-chlorinated acetamide analog—the target compound is predicted to exhibit approximately 10-fold greater membrane permeability [1]. This makes it a more suitable candidate for cell-based phenotypic screens where passive diffusion across lipid bilayers is a prerequisite for intracellular target engagement.

Identity Verification and Inventory Management for Fluorinated Benzothiazole Collections

The molecular weight of 258.70 g/mol, 18.0 g/mol higher than the non-fluorinated congener N-(1,3-benzothiazol-2-yl)-2-chloropropanamide, provides an unambiguous LC/MS or HRMS signature [1]. This mass offset reduces the probability of compound misidentification in high-throughput screening decks and facilitates automated inventory tracking systems.

Antimicrobial Research Programs Building on Benzothiazole Scaffolds

Although direct quantitative activity data for this exact compound are not yet available in the public domain, structurally related 2-chloroacetamido-benzothiazoles have demonstrated antimicrobial and anti-tubercular potential [1]. The target compound, bearing both the 6-fluoro and 2-chloro features, represents a logical next-step building block for analog generation in such programs.

Quote Request

Request a Quote for 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.